Dimethyl sulfide

Description

Significance in Global Biogeochemical Cycles

The influence of dimethyl sulfide (B99878) extends across critical biogeochemical cycles, most notably the global sulfur and carbon cycles. Its production and emission create a vital link between the marine biosphere and the atmosphere.

Dimethyl sulfide is the primary natural source of sulfur to the atmosphere, accounting for a significant portion of the global biogenic sulfur emissions. nih.govelifesciences.org In the atmosphere, DMS is oxidized into various compounds, including sulfur dioxide (SO₂), methanesulfonic acid (MSA), and sulfate (B86663) aerosols. wikipedia.orgoup.com These sulfate aerosols are of particular importance as they can act as cloud condensation nuclei (CCN), influencing cloud formation, brightness (albedo), and longevity. wikipedia.orgacemap.info This process forms a fundamental part of the natural atmospheric sulfur cycle, contrasting with anthropogenic sulfur emissions which primarily come from the burning of fossil fuels. epa.govmo.govucar.edu

The transformation of DMS in the atmosphere is a complex process involving several key oxidation products:

| Oxidation Product | Chemical Formula | Significance in the Atmosphere |

| Sulfur Dioxide | SO₂ | A precursor to sulfate aerosols. wikipedia.org |

| Methanesulfonic Acid | MSA | A stable oxidation product that can be used to trace DMS emissions in ice cores. copernicus.org |

| Sulfate Aerosols | SO₄²⁻ | Act as cloud condensation nuclei, influencing cloud properties and climate. wikipedia.orgacemap.info |

| Dimethyl Sulfoxide (B87167) | DMSO | An intermediate product in the oxidation of DMS. wikipedia.org |

The cycling of this compound is intricately linked with the marine carbon cycle. The production of its precursor, DMSP, by phytoplankton represents a significant pathway for the assimilation of carbon. Estimates suggest that the annual global production of DMSP by marine phytoplankton is equivalent to approximately 10% of the total carbon fixed annually by these organisms. nih.gov

Furthermore, the climate-regulating effects of DMS can indirectly influence the ocean's capacity to absorb atmospheric carbon dioxide (CO₂). By potentially cooling the climate through increased cloud cover, DMS could impact ocean circulation and the solubility of CO₂ in seawater. researchgate.netenergy.gov Fully coupled climate simulations have indicated that in the absence of DMS emissions, the climate would be significantly warmer, and the ocean's uptake of carbon would decline, highlighting the tight coupling between the sulfur and carbon cycles. researchgate.netenergy.gov

Historical Development of this compound Research

The scientific community's understanding of this compound's role in the Earth system has evolved significantly over several decades. Early research focused on identifying the sources of sulfur in the atmosphere. A pivotal moment in DMS research came in 1987 with the formulation of the CLAW hypothesis , named after its authors Charlson, Lovelock, Andreae, and Warren. wikipedia.orgaber.ac.uk

The CLAW hypothesis proposed a negative feedback loop in the Earth's climate system. wikipedia.org It suggested that an increase in solar radiation would lead to a rise in phytoplankton populations, resulting in higher DMS production. wikipedia.org This, in turn, would lead to more sulfate aerosols, increased cloud condensation nuclei, and consequently, more reflective clouds that would cool the Earth's surface, thus counteracting the initial warming. wikipedia.orgacemap.info This elegant hypothesis spurred a vast amount of research aimed at testing its various components. aber.ac.uk

While the CLAW hypothesis has been a cornerstone of DMS research, subsequent studies have revealed a more complex picture, leading to modifications and even an "anti-CLAW" hypothesis which suggests that in a warming climate, declining phytoplankton activity could lead to reduced DMS production and thus amplify warming. wikipedia.org

Contemporary Research Directions and Unresolved Questions

Current research on this compound is focused on refining our understanding of its complex biogeochemical cycling and its precise role in the climate system. Key areas of investigation include:

Phytoplankton Species and DMS Production: Research continues to explore why certain phytoplankton classes, such as Dinophyceae and Prymnesiophyceae (including coccolithophores), are prolific producers of DMSP, while others are not. acs.orgresearchgate.nettandfonline.com The specific physiological functions of DMSP in these organisms, which may include acting as an osmolyte, antioxidant, or grazing deterrent, are still being actively investigated. mit.edunih.gov

| Phytoplankton Class | Significance in DMS(P) Production |

| Dinophyceae (dinoflagellates) | A major group of DMSP producers. acs.orgtandfonline.com |

| Prymnesiophyceae (e.g., coccolithophores) | Another primary class of DMSP-producing phytoplankton. acs.orgtandfonline.com |

| Bacillariophyceae (diatoms) | Generally low DMSP producers, but their high abundance can make them significant contributors. researchgate.net |

| Cyanobacteria | Minor producers of DMSP. acs.org |

Microbial Interactions: The role of marine bacteria in both the production and degradation of DMSP and DMS is a significant area of research. nih.govnih.gov It is now known that bacteria are major players in the cleavage of DMSP to DMS. nih.gov Understanding the intricate microbial food web dynamics is crucial for accurately modeling DMS fluxes.

Atmospheric Oxidation Pathways: The chemical reactions that transform DMS in the atmosphere are still not fully understood. copernicus.orgcopernicus.org The relative importance of different oxidation pathways and their products under various atmospheric conditions remains an area of active investigation, with implications for the accuracy of climate models. copernicus.orgcopernicus.org

Despite decades of research, several unresolved questions remain. The precise quantification of global DMS fluxes and the exact magnitude of their impact on cloud formation and climate continue to be refined. The complex interplay of biological, chemical, and physical factors that control DMS concentrations in the ocean and its emission to the atmosphere presents an ongoing challenge for scientists seeking to fully unravel the role of this remarkable compound in the Earth system.

Precursor Compounds and Biosynthesis Pathways

The biosynthesis of this compound is intrinsically linked to the production of its precursor, DMSP. nih.gov Marine organisms have evolved distinct pathways to synthesize this vital compound, primarily from the amino acid methionine. researchgate.netannualreviews.org

Dimethylsulfoniopropionate (DMSP) as the Primary Precursor

DMSP is a significant secondary metabolite found in a variety of marine organisms, including phytoplankton, macroalgae, and some species of coral. wikipedia.orgnih.gov It serves multiple physiological functions, acting as an osmolyte, antioxidant, and a grazing deterrent. frontiersin.orgcopernicus.org The breakdown of DMSP by marine microbes is the principal source of atmospheric DMS. nih.govwikipedia.org

DMSP Synthesis Pathways in Marine Organisms

Three primary pathways for DMSP biosynthesis have been identified in marine organisms, each originating from methionine: the transamination pathway, the methionine methylation pathway, and the decarboxylation pathway. annualreviews.orgnih.govannualreviews.org

The transamination pathway is a prominent route for DMSP synthesis in many marine bacteria, macroalgae, and phytoplankton. researchgate.netdtic.milbohrium.com This pathway involves a series of enzymatic reactions that convert methionine into DMSP. nih.govresearchwithrutgers.com The initial step is the transamination of methionine to 4-methylthio-2-oxobutyrate (MTOB). dtic.milnih.gov Subsequently, MTOB is reduced to 4-methylthio-2-hydroxybutyrate (MTHB). dtic.milnih.gov The pathway then proceeds with the S-methylation of MTHB to form 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB), which is then oxidatively decarboxylated to yield DMSP. nih.govresearchwithrutgers.com The initiation of this pathway through transamination may explain the observed increase in DMSP production under nitrogen-deficient conditions. dtic.milnih.gov

Table 1: Key Steps of the Transamination Pathway

| Step | Reactant | Product | Enzyme Class (where identified) |

|---|---|---|---|

| 1 | Methionine | 4-methylthio-2-oxobutyrate (MTOB) | Aminotransferase |

| 2 | 4-methylthio-2-oxobutyrate (MTOB) | 4-methylthio-2-hydroxybutyrate (MTHB) | Reductase |

| 3 | 4-methylthio-2-hydroxybutyrate (MTHB) | 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB) | Methyltransferase |

Data sourced from multiple studies. dtic.milnih.gov

The methionine methylation pathway is another significant route for DMSP synthesis, particularly in some bacteria and angiosperms. nih.govuea.ac.uk This pathway begins with the S-methylation of methionine to produce S-methylmethionine (SMM). uea.ac.uknih.gov In the cordgrass Spartina alterniflora, SMM is then converted to 3-dimethylsulfoniopropylamine (DMSP-amine), which is subsequently oxidized to 3-dimethylsulfoniopropionaldehyde (B1258502) and finally to DMSP. nih.gov In contrast, in some other plants, SMM is thought to be converted to DMSP-aldehyde through a transamination and decarboxylation mechanism. annualreviews.org

A third pathway, the decarboxylation pathway, has been identified in the dinoflagellate Crypthecodinium cohnii. researchgate.netnih.gov This pathway is initiated by the decarboxylation of S-adenosylmethionine (SAM) to produce decarboxylated SAM. Subsequent steps are thought to lead to the formation of DMSP, though the complete enzymatic sequence is less well-characterized compared to the other pathways. annualreviews.org In some higher plants like Spartina alterniflora, a novel decarboxylation step involves the conversion of S-methylmethionine (SMM) to DMSP-amine, catalyzed by the enzyme SMM decarboxylase (SDC). nih.gov

Enzymatic Mechanisms and Genetic Basis of DMSP Biosynthesis (e.g., DSYB, TpMMT, MmtN)

Recent research has identified several key enzymes and their corresponding genes that are crucial for DMSP biosynthesis.

DSYB: The gene dsyB and its eukaryotic homolog DSYB encode a methyltransferase that catalyzes the S-methylation of MTHB to DMSHB, a key step in the transamination pathway. nih.govnih.govnih.gov DSYB has been identified in many DMSP-producing phytoplankton and corals and is localized in the chloroplasts and mitochondria of some species. nih.govproquest.comuea.ac.uk The abundance and transcription levels of dsyB/DSYB in marine environments suggest that the transamination pathway is a major contributor to global DMSP production. nih.govresearchgate.net Structural and mutational analyses of the bacterial DsyB enzyme suggest it utilizes a proximity and desolvation mechanism for the methyl transfer reaction. nih.govnih.gov

TpMMT: In the centric diatom Thalassiosira pseudonana, which lacks DSYB, an isoform of the MTHB S-methyltransferase enzyme called TpMMT has been identified. nih.gov This enzyme also participates in the transamination pathway. researchgate.net The presence of TpMMT appears to correlate with a phenotype of lower DMSP production. github.io

MmtN: The gene mmtN encodes a methionine S-methyltransferase, which is the initial and key enzyme in the methionine methylation pathway in some bacteria. uea.ac.uknih.gov This enzyme is responsible for the methylation of methionine to S-methylmethionine (SMM). uea.ac.uknih.gov The discovery of mmtN in a diverse range of bacteria indicates that multiple pathways for DMSP synthesis exist within the bacterial domain. uea.ac.uknih.gov

Table 2: Key DMSP Biosynthesis Genes and Their Functions

| Gene | Enzyme | Pathway | Function | Organism Type |

|---|---|---|---|---|

| dsyB/DSYB | DsyB/DSYB | Transamination | S-methylation of MTHB to DMSHB | Bacteria, Phytoplankton, Corals |

| TpMMT | TpMMT | Transamination | S-methylation of MTHB to DMSHB | Diatoms |

Information compiled from various research articles. uea.ac.uknih.govnih.govnih.govgithub.io

Other Biogenic this compound Formation Pathways

While the cleavage of dimethylsulfoniopropionate (DMSP) is a major source of DMS, several other biogenic pathways contribute to its formation. These include the degradation of S-methylmethionine, the reduction of dimethyl sulfoxide, the methylation of methanethiol (B179389), and the metabolism of methoxyaromatic compounds.

S-methylmethionine Degradation

S-methylmethionine (SMM), a derivative of the amino acid methionine, is found in many plants and can be a precursor to DMS. researchgate.netpsu.edu The conversion of SMM to DMS can occur through enzymatic or thermal degradation. In plants like barley, SMM is synthesized from methionine and S-adenosylmethionine by the enzyme methionine S-methyltransferase. nih.gov During processes like the kilning of malt (B15192052) in brewing, SMM can be thermally decomposed to produce DMS. researchgate.net

The enzymatic breakdown of SMM to DMS has also been observed. For instance, in the plant Wollastonia biflora, the conversion of SMM to 4-dimethylsulfonio-2-oxobutyrate (DMSOB) is an intermediate step in the biosynthesis of DMSP. psu.edu This intermediate, DMSOB, is highly unstable and rapidly decomposes to release DMS. psu.eduresearchgate.net In yeasts such as Saccharomyces cerevisiae, SMM can be metabolized, and the genes MHT1 and SAM4, which encode for homocysteine S-methyltransferases, are involved in its degradation pathway. nih.gov

Table 1: Enzymes and Organisms in S-methylmethionine Degradation to DMS

| Enzyme/Process | Organism/System | Compound(s) Involved | Key Findings |

|---|---|---|---|

| Methionine S-methyltransferase | Wollastonia biflora, Maize, Arabidopsis | S-adenosylmethionine, Methionine, S-methylmethionine | Catalyzes the synthesis of SMM, a precursor to DMS. psu.edu |

| Thermal Decomposition | Barley Malt | S-methylmethionine | SMM is converted to DMS during the kilning process. researchgate.net |

| Transamination/Decomposition | Wollastonia biflora | S-methylmethionine, 4-dimethylsulfonio-2-oxobutyrate | The unstable intermediate DMSOB rapidly decomposes to DMS. psu.eduresearchgate.net |

| SMM Hydrolase | Plants | S-methylmethionine | Can decompose SMM into DMS and homoserine. researchgate.net |

| Homocysteine S-methyltransferases (MHT1, SAM4) | Saccharomyces cerevisiae | S-methylmethionine | Involved in the degradation of SMM. nih.gov |

Methylation of Methanethiol (MeSH)

Methanethiol (MeSH) can be methylated to form DMS in a reaction catalyzed by the enzyme methanethiol S-methyltransferase (MddA). nih.govresearchgate.net This pathway has been identified in a wide range of bacteria and is considered a significant source of DMS, particularly in terrestrial environments. nih.gov The mddA gene is found in diverse bacterial taxa, including those from soil and marine sediments. nih.govresearchgate.net

Recently, another S-methyltransferase, MddH, has been identified in marine bacteria and is also capable of methylating MeSH and hydrogen sulfide (H₂S) to produce DMS. nih.govresearchgate.net The discovery of MddH suggests that the importance of MeSH and H₂S methylation pathways in marine environments may be greater than previously thought. nih.gov

Table 3: Microbial Enzymes Involved in Methanethiol Methylation

| Enzyme | Organism(s) | Substrate(s) | Key Characteristics |

|---|---|---|---|

| Methanethiol S-methyltransferase (MddA) | Various bacteria (e.g., from soil, marine sediment) | Methanethiol, Hydrogen Sulfide | A microbial SAM-dependent S-methyltransferase. nih.govresearchgate.net |

| S-methyltransferase (MddH) | Marine bacteria (e.g., Halomonas sp.) | Methanethiol, Hydrogen Sulfide | Phylogenetically distinct from MddA; widespread in marine bacteria. nih.govresearchgate.net |

Metabolism of Methoxyaromatic Compounds

Anaerobic microorganisms can produce DMS through the metabolism of methoxyaromatic compounds, which are derivatives of lignin, a major component of plant biomass. In this process, the methyl group from a methoxylated aromatic compound is transferred to sulfide or methanethiol, resulting in the formation of methanethiol and DMS, respectively. nih.gov This pathway is particularly relevant in anoxic environments such as freshwater sediments. The numbers of bacteria capable of this process can be estimated using most-probable number (MPN) dilution series with substrates like syringate. nih.gov

Microbial Ecology and Enzymology of this compound Formation

The production of DMS is intrinsically linked to microbial communities, particularly in marine environments where phytoplankton play a central role.

Phytoplanktonic Contributions to this compound Production

Phytoplankton are the primary producers of DMSP, the main precursor of DMS in the oceans. nih.govtandfonline.com Significant DMSP production is largely confined to specific classes of phytoplankton, most notably the Dinophyceae (dinoflagellates) and the Prymnesiophyceae (which includes coccolithophores). tandfonline.comresearchgate.net However, there is considerable variability in DMSP content and DMS production among different phytoplankton species and even between strains of the same species. researchgate.netresearchgate.net

The enzymatic cleavage of DMSP to DMS is catalyzed by DMSP lyase. nih.govnih.gov This enzyme activity has been detected in numerous phytoplankton species, including Phaeocystis sp., Heterocapsa triquetra, and Scrippsiella trochoidea. nih.gov The specific activity of DMSP lyase can vary significantly, and not all DMSP-producing phytoplankton exhibit detectable lyase activity. kyoto-u.ac.jpnii.ac.jp

Table 4: DMSP Content and DMSP Lyase Activity in Selected Phytoplankton

| Phytoplankton Class/Species | Intracellular DMSP Concentration | DMSP Lyase Activity | Notes |

|---|---|---|---|

| Dinophyceae | |||

| Alexandrium minutum | High | Present | Known to produce substantial DMSP concentrations. researchgate.net |

| Heterocapsa triquetra | - | Significant activity reported | One of the key phytoplankton groups with DMSP lyase activity. nih.gov |

| Scrippsiella trochoidea | - | Significant activity reported | Another dinoflagellate with notable DMSP lyase activity. nih.gov |

| Prymnesiophyceae | |||

| Emiliania huxleyi | Variable (strains differ) | Variable (some strains have low/no activity) | A major coccolithophore, with strain-dependent DMSP and DMS production. nih.gov |

| Phaeocystis sp. | High | High | Known for forming blooms and having high DMSP lyase activity. nih.gov |

| Bacillariophyceae (Diatoms) | Generally low | Generally low or absent | Considered low DMSP producers. researchgate.net |

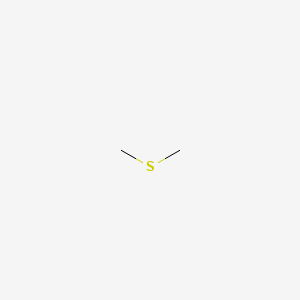

Structure

3D Structure

Properties

IUPAC Name |

methylsulfanylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S/c1-3-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMFVYPAHWMCMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6S, Array, CH3SCH3 | |

| Record name | DIMETHYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLSULPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0878 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dimethyl sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimethyl_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026398 | |

| Record name | Dimethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl sulfide appears as a clear colorless to straw colored liquid with a disagreeable odor. Flash point less than 0 °F. Less dense than water and slightly soluble in water. Vapors are heavier than air., Liquid, Colorless liquid with a very unpleasant odor; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with unpleasant odour of wild radish, cabbage, A clear colorless to straw colored liquid with a disagreeable odor. | |

| Record name | DIMETHYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, 1,1'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1363 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethylsulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYLSULPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0878 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/537/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIMETHYL SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/912 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

99 °F at 760 mmHg (USCG, 1999), 37 °C, 37.3 °C, 37.30 °C. @ 760.00 mm Hg, 99 °F | |

| Record name | DIMETHYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1363 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethylsulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYLSULPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0878 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/912 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

-36 °F (USCG, 1999), -48 °C (closed cup), -49 °C, -36 °F | |

| Record name | DIMETHYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLSULPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0878 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/912 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Soluble in alcohol, ether; soluble in water at concentrations below 300 mM, Slightly soluble in water; soluble in ethanol, ethyl ether, In water, 2.2X10+4 mg/L at 25 °C, 22 mg/mL at 25 °C, Solubility in water: none, insoluble in water; soluble in ethyl alcohol and ethyl ether, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Dimethyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethylsulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYLSULPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0878 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/537/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.85 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8483 g/cu cm at 20 °C, Relative density (water = 1): 0.85, 0.840-0.850, 0.85 | |

| Record name | DIMETHYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLSULPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0878 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/537/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIMETHYL SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/912 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

2.14 (Air = 1), Relative vapor density (air = 1): 2.1 | |

| Record name | Dimethyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLSULPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0878 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

502.0 [mmHg], 502 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2 | |

| Record name | Dimethyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1363 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLSULPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0878 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Gas chromatographic analysis showed that dimethyl sulfide contained 710 ppm dimethyl disulfide, 355 ppm carbon disulfide, butyl ethyl sulfide, and 95 ppm allyl sulfide as impurities. | |

| Record name | Dimethyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, volatile liquid | |

CAS No. |

75-18-3, 31533-72-9 | |

| Record name | DIMETHYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylthiomethyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031533729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, 1,1'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS3J7O7L3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethylsulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYLSULPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0878 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/912 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-144 °F (USCG, 1999), -98.24 °C, -98.3 °C, -98 °C, -144 °F | |

| Record name | DIMETHYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethylsulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYLSULPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0878 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/912 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Biogenic Production and Metabolism of Dimethyl Sulfide

1 Phytoplankton and DMSP-derived Dimethyl Sulfide Production

Marine phytoplankton are the principal producers of DMSP, which upon release into the water column, serves as a substrate for DMS production. This process is not uniform across all phytoplankton species, with specific enzymes and varying production rates observed among different taxa.

1 DMSP-lyase Enzymes (e.g., Alma1)

The enzymatic cleavage of DMSP to DMS in phytoplankton is catalyzed by DMSP-lyase enzymes. A key example is the Alma1 enzyme, first identified in the bloom-forming coccolithophore Emiliania huxleyi. nih.govnih.gov Alma1 is a tetrameric, redox-sensitive enzyme belonging to the aspartate racemase superfamily. nih.govnih.gov Its activity is crucial for the release of DMS from E. huxleyi, and the levels of DMS released by different isolates of this alga correlate with their Alma1 content. nih.gov Homologs of the Alma1 gene have been found in other significant phytoplankton groups, including symbiotic dinoflagellates of the genus Symbiodinium, suggesting a widespread distribution of this enzyme family in major marine phytoplankton taxa. nih.govuniprot.org While the algal Alma1 enzyme is a primary producer of DMS, not all homologs found in marine organisms necessarily retain DMSP lyase function; for instance, an Alma1 homolog from the coral Acropora millepora showed minimal DMSP lyase activity. researchgate.net

2 Species-Specific this compound Production Rates

The capacity to produce DMSP and, consequently, DMS varies significantly among different phytoplankton species. acs.orgtandfonline.comtandfonline.com Generally, dinoflagellates and prymnesiophytes (including coccolithophores) are recognized as high DMSP producers, whereas diatoms and cyanobacteria are considered low producers. nih.gov This taxonomic disparity leads to spatial and temporal variations in DMS emissions, which are dependent on the composition of local phytoplankton communities. tandfonline.comtandfonline.comresearchgate.net For example, during blooms of DMSP-producing algae like Phaeocystis, DMSP concentrations in the water can reach levels as high as 1,650 nM. nih.gov The intracellular concentration of DMSP is a key factor influencing the potential for DMS production.

Table 1: Intracellular DMSP Content in Various Phytoplankton Species

Data sourced from multiple studies, including Keller, 1989; Wiesemeier and Pohnert, 2007; Caruana, 2010; Caruana and Malin, 2014; and others. Note the different units reported in various studies. nih.govresearchgate.netresearchgate.net

2 Bacterial Contributions and Metabolic Pathways

Marine bacteria are major consumers of DMSP and play a central role in its transformation. nih.gov They possess two primary metabolic pathways for DMSP degradation: the cleavage pathway, which produces DMS, and the demethylation pathway, which does not.

1 DMSP Cleavage Pathway (DMSP Lyase Enzymes, e.g., Ddd Genes)

The bacterial cleavage of DMSP to DMS and acrylate (B77674) is carried out by a diverse group of enzymes known as DMSP lyases. frontiersin.org To date, several distinct bacterial DMSP lyase genes have been identified, including dddD, dddL, dddP, dddQ, dddW, and dddY. nih.govbohrium.com These enzymes exhibit significant sequence and structural diversity. For instance, the DddP polypeptide is part of the M24 metallopeptidase family, while DddQ and DddW have a predicted cupin-binding fold. nih.govnih.gov

The distribution of these genes varies within marine bacterial communities. The dddP and dddQ genes are among the most abundant DMSP lyase genes found in ocean metagenomes. nih.govnih.gov The dddP gene is widespread in marine bacteria, particularly within the Roseobacter clade, and has even been found in some fungi. nih.govnih.gov The dddD gene, which encodes an enzyme that converts DMSP to DMS and 3-hydroxypropionate (B73278), is notably present in some coral-associated bacteria like Endozoicomonas. frontiersin.orgkopri.re.kr

2 DMSP Demethylation Pathway (e.g., dmdA Gene)

The DMSP demethylation pathway is the dominant fate of DMSP in the ocean, accounting for the metabolism of 50-90% of this compound. nih.govnih.gov This pathway begins with the demethylation of DMSP to methylmercaptopropionate (MMPA), a reaction catalyzed by the enzyme DMSP-dependent demethylase A, which is encoded by the dmdA gene. frontiersin.orgnih.gov This initial step is critical as it prevents the formation of DMS. frontiersin.org Subsequent enzymatic reactions catalyzed by DmdB, DmdC, and DmdD further process MMPA. nih.gov

The dmdA gene is significantly more abundant in marine metagenomes than the DMSP lyase genes. nih.govnih.gov It is found in a wide range of marine bacteria, including the highly abundant SAR11 and Roseobacter clades. nih.govnih.govresearchgate.net The prevalence of the demethylation pathway suggests that marine bacteria primarily utilize DMSP as a source of reduced sulfur and carbon for biomass production, rather than producing DMS. nih.gov The dmdA gene itself is believed to have evolved from the glycine (B1666218) cleavage T-protein (GcvT) gene through duplication and functional divergence. nih.govresearchgate.net

3 this compound Oxidation by Microorganisms (e.g., tmm Gene)

Once produced, DMS can be oxidized by various microorganisms. A significant pathway for the bacterial oxidation of DMS to dimethyl sulfoxide (B87167) (DMSO) involves the enzyme trimethylamine (B31210) monooxygenase (Tmm). researchgate.netfrontiersin.org This enzyme, encoded by the tmm gene, is a flavin-containing monooxygenase that was first identified for its role in trimethylamine oxidation. pnas.org

Research has shown that Tmm from the marine bacterium Ruegeria pomeroyi can oxidize DMS to DMSO in a 1:1 ratio. researchgate.net The tmm gene is present in approximately 20% of bacterial cells in marine surface waters, particularly within the abundant SAR11 and marine Roseobacter clades. frontiersin.orgpnas.org This suggests that microbial oxidation via Tmm is a major sink for DMS in the marine environment, converting the volatile DMS into the non-volatile DMSO. frontiersin.orgoup.com The catalytic mechanism involves FAD and NADPH, where the reduced FAD reacts with oxygen to form a hydroperoxyflavin intermediate that then oxidizes DMS. frontiersin.org

3 Archaeal Involvement in this compound Metabolism (e.g., Methanogenic Archaea)

Archaea, particularly methanogens, also contribute to the metabolism of DMS, especially in anoxic environments such as freshwater and marine sediments. oup.comnih.gov Several methanogenic archaea have been shown to utilize DMS as a substrate for methanogenesis. nih.govnih.gov For example, Methanomethylovorans hollandica was isolated from freshwater sediment using DMS as its carbon and energy source. nih.gov In anoxic sediments, methanogens can be the dominant degraders of DMS. pnas.orgresearchgate.net

The degradation of DMS by methanogens can be a significant process in sulfate-poor environments. oup.com In these settings, methanogens can outcompete sulfate-reducing bacteria for DMS. researchgate.netoup.com The process involves the conversion of DMS to methane, although the exact biochemical pathways can be complex and may involve intermediates like methanethiol (B179389). nih.gov The presence of a significant population of DMS-degrading methanogens, with estimates ranging from 0.3 to 11 million cells per gram of dry weight, has been demonstrated in estuarine sediments. nih.gov

Table 2: Key Genes and Enzymes in this compound Metabolism

Microbial Community Dynamics and this compound Cycling

The cycling of this compound (DMS) is intricately linked to the complex interactions within marine microbial food webs. The primary precursor to DMS is dimethylsulfoniopropionate (DMSP), a compound produced in large quantities by specific marine phytoplankton, where it serves roles including osmoprotection. nih.gov This phytoplankton-associated, or particulate DMSP (DMSPp), is the main source of DMS. nih.gov The release of DMSP into the dissolved pool (DMSPd) is a critical step, occurring through processes such as phytoplankton senescence, viral lysis, and grazing by zooplankton. nih.govresearchgate.net This dissolved DMSP serves as a crucial link between primary producers and chemoheterotrophic bacteria in the microbial loop. nih.gov

Bacterial communities are central to the transformation of DMSP. They utilize two primary pathways for its degradation:

The Cleavage Pathway : Certain bacteria possess DMSP lyase enzymes that cleave DMSP directly into DMS and acrylate (or 3-hydroxypropionate in some cases). frontiersin.orgresearchgate.net This pathway is the direct source of most biogenic DMS. A variety of DMSP lyase genes have been identified in diverse bacterial lineages, including dddP, which is common in productive coastal waters, and dddK, found in the abundant SAR11 clade. nih.gov

The Demethylation Pathway : This pathway does not produce DMS. Instead, it begins with the removal of a methyl group from DMSP to form methylmercaptopropionate (MMPA). nih.govresearchgate.net This is followed by further demethiolation, which releases methanethiol. nih.gov The initial step is encoded by the dmdA gene, which is widespread and abundant in marine bacteria, particularly in the SAR11 and Roseobacter groups. frontiersin.orgnih.gov

The balance between these two pathways determines the yield of DMS from DMSP. This balance is not static; it is influenced by the metabolic needs of the bacterial community. An emerging hypothesis suggests that when microbial sulfur demand is high, the demethylation pathway is favored to assimilate sulfur for growth. nih.gov Conversely, when DMSP concentrations are high and exceed the bacterial sulfur demand, the cleavage pathway becomes more prominent, leading to increased DMS production. nih.gov

Beyond production, microbial communities are also the primary sink for DMS in the ocean. nih.govoup.com Several groups of microorganisms can metabolize DMS:

Aerobic Bacteria : In oxic surface waters, methylotrophic bacteria (like Hyphomicrobium) and autotrophic bacteria (like Thiobacillus) can oxidize DMS. acs.org A key process is the oxidation of DMS to dimethyl sulfoxide (DMSO), which can then be used as a carbon or energy source or reduced back to DMS. nih.govacs.org The gene tmm, responsible for DMS oxidation, is found in a significant fraction of marine bacteria. nih.gov

Anaerobic Bacteria : In anoxic environments, such as sediments, different microbial groups dominate DMS consumption. In sulfate-rich marine sediments, sulfate-reducing bacteria are the main consumers of DMS. nih.govacs.org In sulfate-poor freshwater sediments, methanogenic archaea are the dominant DMS utilizers, converting it to methane. nih.govnih.govasm.org

Grazing by microzooplankton on DMSP-producing phytoplankton is another significant factor, as it can directly release DMS into the water column. researchgate.netnapier.ac.uk Therefore, the net concentration of DMS in seawater is a result of the dynamic interplay between phytoplankton production of DMSP, bacterial degradation pathways, microbial consumption of DMS, and food web interactions like grazing and viral lysis. napier.ac.uk

Environmental Factors Influencing Biogenic this compound Production

The biogenic production of this compound is highly sensitive to a range of environmental variables that influence the physiology of marine microorganisms and the broader ecosystem structure.

Temperature and Light Regimes

Light is a fundamental driver of phytoplankton photosynthesis and also influences DMS cycling. The "DMS summer paradox" describes the observation of high DMS concentrations in shallow mixed layers exposed to high levels of solar radiation. researchgate.net Exposure to high irradiance, including ultraviolet (UV) radiation, can act as a stressor on phytoplankton, potentially leading to an increase in the conversion of DMSP to DMS. researchgate.net Studies have shown that light intensity can affect cellular DMSP concentrations and that DMSP-to-DMS conversion is sensitive to both the quantity and spectra of light. researchgate.net In some ecosystems, such as intertidal sediments, a daily rhythm has been observed, with lower net DMS production during the day (light, oxic conditions) and higher production at night (dark, anoxic conditions). oup.com

Nutrient Availability (e.g., Nitrogen, Iron, pH)

The availability of key nutrients is a critical control on phytoplankton growth and metabolism, which in turn affects DMS production.

Nitrogen : Nitrogen limitation can significantly enhance DMS production. Studies on the coccolithophore Emiliania huxleyi and the diatom Skeletonema costatum have shown that under nitrogen-limited conditions, these phytoplankton increase their cellular DMSP content relative to carbon. researchgate.net Furthermore, nitrogen limitation in E. huxleyi was found to increase the activity of the DMSP-lyase enzyme, leading to a substantial increase in DMS released per unit of cell volume. researchgate.net In some circumstances, sufficient nutrient levels, particularly nitrate (B79036), can inhibit the degradation of dissolved DMSP while enhancing the bacterial cleavage pathway, ultimately leading to higher DMS production. researchgate.net

Iron : Iron is a crucial micronutrient, and its availability can shape phytoplankton communities and DMS dynamics. Artificial, short-term iron fertilization experiments in high-nutrient, low-chlorophyll (HNLC) regions have often shown an increase in DMS concentrations. researchgate.net However, research in areas with sustained, natural iron enrichment has revealed a more complex response. In one such study, the continuous iron supply did not lead to higher DMS levels because it did not favor the growth of the primary DMSP-producing phytoplankton in the area and simultaneously stimulated bacterial communities that consume DMS. researchgate.net Iron limitation can also reduce the capacity for nitrogen assimilation in diatoms, as many of the required enzymes depend on iron. nih.gov

pH : Changes in ocean acidity affect both DMS-producing phytoplankton and the bacterial communities that process DMSP. Experimental studies have shown that increased acidity (lower pH) can lead to reduced DMS concentrations. frontiersin.org This has been linked to a decrease in the abundance of DMSP-rich phytoplankton populations. frontiersin.org Increased H+ concentration may also directly or indirectly influence the bacterial catabolism of DMSP, with some evidence suggesting that lower pH promotes the demethylation pathway (no DMS production) over the cleavage pathway. researchgate.netfrontiersin.org The relationship is not always linear; one study on an algal culture found that DMS concentration peaked at a pH of 8.0 and then declined as pH became more alkaline. oup.com

Salinity and Osmotic Stressors

DMSP is a well-known osmoprotectant, a compound produced by marine algae to maintain cellular osmotic balance in saline environments. nih.gov This function implies a direct link between salinity and DMSP production. However, the influence of salinity on the subsequent conversion to DMS can be counterintuitive. In experiments using estuarine sediments, increased salinity was found to inhibit the accumulation of DMS. researchgate.net This suggests that lower salinity conditions can stimulate net DMS production in such environments. researchgate.net While DMSP itself helps cells cope with high salinity, the environmental salinity level appears to modulate the activity of the microbial pathways that lead to DMS formation.

Oceanic Productivity and Phytoplankton Blooms

The concentration of DMS in the ocean is strongly correlated with primary productivity, particularly during phytoplankton blooms. frontiersin.org The key factor is not just the total amount of phytoplankton biomass, but the species composition of the bloom. researchgate.net Blooms of phytoplankton species known to be high DMSP producers are major drivers of large-scale DMS production events. nih.govresearchgate.net

These high-producer groups include:

Prymnesiophytes (Haptophytes) : This group, which includes coccolithophores like Emiliania huxleyi and colonial species like Phaeocystis spp., is renowned for producing very high concentrations of DMSP. researchgate.netresearchgate.netwikipedia.org

Dinoflagellates : Many species of dinoflagellates, such as those from the genera Alexandrium and Prorocentrum, are also significant DMSP producers. nih.govresearchgate.net

In contrast, blooms dominated by low DMSP producers, such as many diatoms (e.g., Thalassiosira) and cyanobacteria, result in negligible increases in DMSP and DMS concentrations. nih.govresearchgate.net Observational studies have consistently linked the widespread dominance of Phaeocystis, coccolithophores, and dinoflagellates during spring blooms to significant increases in DMSP concentrations and DMSP lyase activity, which drives DMS production. nih.govresearchgate.net Therefore, the spatial and temporal distribution of these specific algal classes is a primary determinant of global DMS emission patterns. researchgate.net

Data Tables

Table 1: Key Microbial Groups and Genes in this compound Cycling

This table summarizes the primary roles of different microbial communities and the associated functional genes in the production and consumption of DMS.

| Process | Microbial Group(s) | Key Compound(s) | Relevant Gene(s) | Role/Pathway | Citations |

|---|---|---|---|---|---|

| DMSP Synthesis | Phytoplankton (Prymnesiophytes, Dinoflagellates), Bacteria | Methionine, etc. | dsyB (Bacterial) | Production of the DMS precursor, DMSP. | nih.govresearchgate.netnih.gov |

| DMSP Cleavage | Bacteria (e.g., Roseobacter, SAR11, SAR116) | DMSP | dddP, dddQ, dddK, etc. | Cleaves DMSP to directly produce DMS and Acrylate. | frontiersin.orgnih.gov |

| DMSP Demethylation | Bacteria (e.g., SAR11, Roseobacter) | DMSP | dmdA | Demethylates DMSP to MMPA; does not produce DMS. | nih.govfrontiersin.orgnih.gov |

| DMS Oxidation | Aerobic Bacteria (e.g., Methylotrophs, Thiobacillus) | DMS | tmm | Oxidizes DMS to DMSO in oxic environments. | nih.govacs.org |

| DMS Consumption (Anoxic) | Sulfate-Reducing Bacteria, Methanogenic Archaea | DMS | - | Consumes DMS as an electron acceptor in anoxic sediments. | nih.govacs.orgnih.gov |

| DMS Release via Grazing | Microzooplankton | DMSP, DMS | - | Releases DMSP and DMS from phytoplankton during feeding. | researchgate.netnapier.ac.uk |

Table 2: Influence of Environmental Factors on DMS Production

This table outlines the observed effects of key environmental variables on the net production of biogenic DMS.

| Factor | General Effect on DMS Production | Underlying Mechanism(s) | Citations |

|---|---|---|---|

| Temperature | Increases with warming (especially seasonally) | Higher metabolic rates of phytoplankton and bacteria. | nih.govcopernicus.org |

| Light | Complex; can increase under high irradiance | Stress response in phytoplankton, enhanced DMSP-to-DMS conversion. | researchgate.netoup.com |

| Nitrogen Availability | Increases under limitation | Increased cellular DMSP:C ratio; increased DMSP-lyase activity. | researchgate.netresearchgate.net |

| Iron Availability | Variable; can increase with short-term addition but decrease with sustained supply | Shifts in phytoplankton community composition; stimulation of DMS-consuming bacteria. | researchgate.netnih.gov |

| pH (Acidity) | Decreases with increasing acidity (lower pH) | Reduced abundance of DMSP-rich phytoplankton; potential shift in bacterial degradation pathways. | researchgate.netfrontiersin.orgoup.com |

| Salinity | Decreases with increasing salinity in estuaries | Inhibition of microbial DMS accumulation pathways at higher salt concentrations. | nih.govresearchgate.net |

| Phytoplankton Blooms | Strongly increases during blooms of specific species | High production of DMSP by certain taxa (Prymnesiophytes, Dinoflagellates). | nih.govresearchgate.netnih.gov |

Environmental Occurrence, Fate, and Atmospheric Chemistry of Dimethyl Sulfide

Global and Regional Dimethyl Sulfide (B99878) Emissions and Fluxes